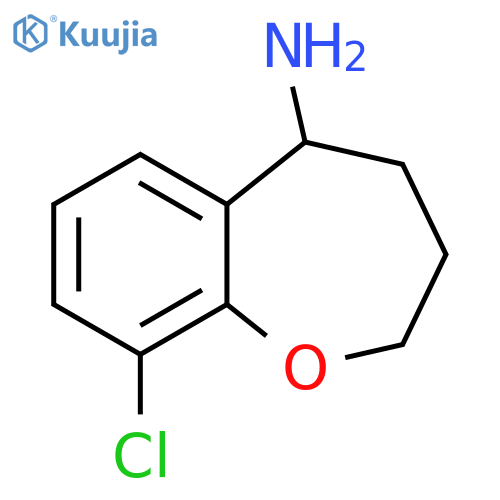

Cas no 1094299-22-5 (9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine)

1094299-22-5 structure

商品名:9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-Benzoxepin-5-amine, 9-chloro-2,3,4,5-tetrahydro-

- 9-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine

- 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

-

- インチ: 1S/C10H12ClNO/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9H,2,5-6,12H2

- InChIKey: DYZOLKINGZEDSH-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(Cl)C=CC=C2C(N)CCC1

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-150701-2.5g |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 2.5g |

$1756.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01000313-1g |

9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 98% | 1g |

¥4011.0 | 2023-03-01 | |

| Enamine | EN300-150701-1.0g |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 1g |

$841.0 | 2023-06-08 | ||

| Enamine | EN300-150701-500mg |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 500mg |

$807.0 | 2023-09-27 | ||

| Enamine | EN300-150701-100mg |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 100mg |

$740.0 | 2023-09-27 | ||

| Enamine | EN300-150701-1000mg |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 1000mg |

$841.0 | 2023-09-27 | ||

| Enamine | EN300-150701-250mg |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 250mg |

$774.0 | 2023-09-27 | ||

| Enamine | EN300-150701-0.25g |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 0.25g |

$774.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356207-100mg |

9-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine |

1094299-22-5 | 98% | 100mg |

¥19980.00 | 2024-08-09 | |

| Enamine | EN300-150701-5.0g |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

1094299-22-5 | 5g |

$3458.0 | 2023-06-08 |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1094299-22-5 (9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine) 関連製品

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1094299-22-5)9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

清らかである:99%

はかる:1g

価格 ($):526.0